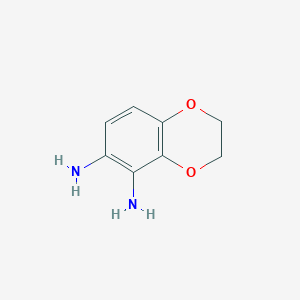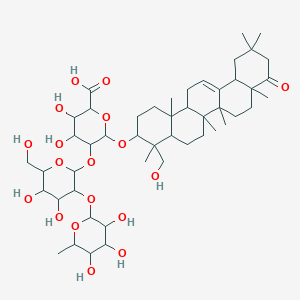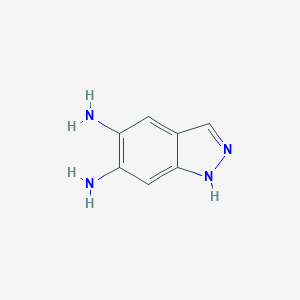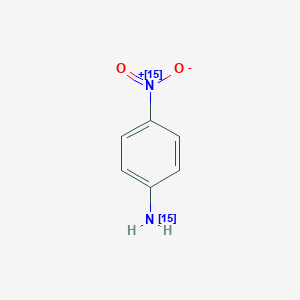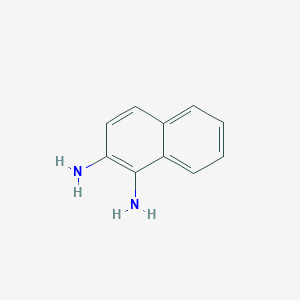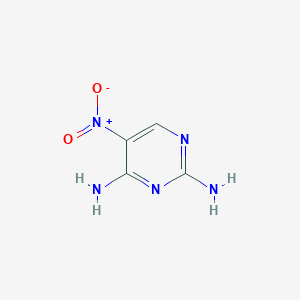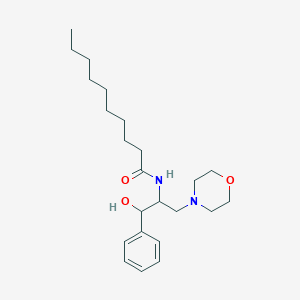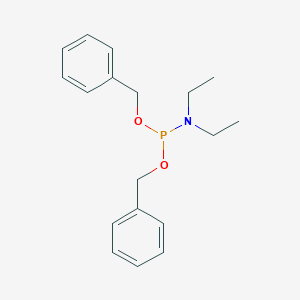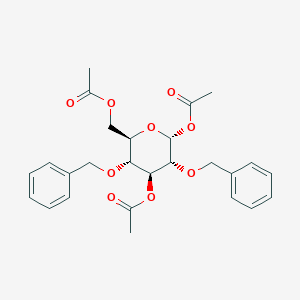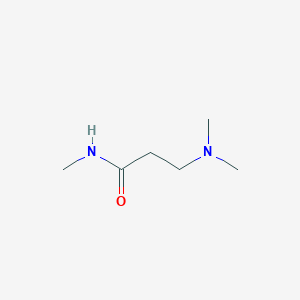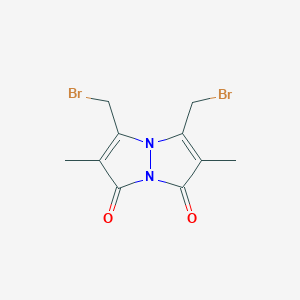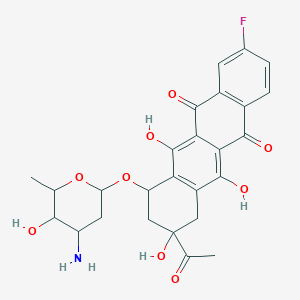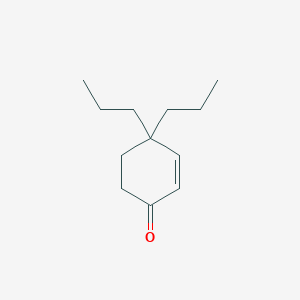
4,4-Dipropylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclohexenone derivatives typically involves strategies that allow for the introduction of substituents at specific positions on the cyclohexene ring. Although specific literature on 4,4-Dipropylcyclohex-2-en-1-one synthesis is not directly found, analogous methods can be inferred from similar compounds. For instance, cyclopropene derivatives have been synthesized through treatment with methyllithium followed by protonation, leading to dimerization and trimerization reactions indicative of the synthetic versatility of cyclohexene compounds (Lee & Chang, 2004).
Molecular Structure Analysis
The molecular structure of cyclohexenone derivatives, including 4,4-Dipropylcyclohex-2-en-1-one, is crucial for understanding their chemical reactivity and properties. Studies on similar compounds reveal detailed insights into their molecular and crystal structures through X-ray crystallography, indicating the importance of intermolecular interactions in determining their structural characteristics (Taffenko, Bogdan, & Aslanov, 1994).
Chemical Reactions and Properties
Cyclohexenone derivatives undergo a variety of chemical reactions, including photocycloaddition, 1,3-dipolar cycloaddition, and thermal rearrangement, reflecting their reactive nature and the influence of their molecular structure on their chemical behavior. For instance, photocycloaddition reactions of 2-acylcyclohex-2-enones demonstrate the selective formation of cycloaddition products, highlighting the reactivity of the cyclohexenone moiety (Ferrer & Margaretha, 2001).
Physical Properties Analysis
The physical properties of 4,4-Dipropylcyclohex-2-en-1-one and related compounds are influenced by their molecular structure. These properties include melting and boiling points, solubility in various solvents, and crystallinity, which are essential for their application in different areas of chemistry and materials science. Although specific data on 4,4-Dipropylcyclohex-2-en-1-one are not available, analogous compounds exhibit unique thermotropic liquid crystalline properties, indicating potential for applications in advanced materials (Aly, El-Khawaga, Hussein, & Sayed, 2013).
Chemical Properties Analysis
The chemical properties of 4,4-Dipropylcyclohex-2-en-1-one, including reactivity towards various chemical reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are central to its applications in synthesis and material science. Similar cyclohexenone derivatives demonstrate a wide range of chemical behaviors, from cycloaddition reactions to rearrangements, reflecting the rich chemistry of these compounds (Brandi, Carli, Guarna, & Sarlo, 1988).
Wissenschaftliche Forschungsanwendungen
Novel Trimerization and Dimerization Reactions
Novel Ene Trimerization of 1-Phenylcyclopropene : This research outlines the synthesis of 1-phenylcyclopropene and its subsequent ene dimerization and trimerization, showcasing the compound's potential in creating complex organic structures through novel reaction pathways (Lee & Chang, 2004).
Photochemistry and Photorearrangement
Highly Efficient Aryl Migration Enone Photorearrangement : The study investigates the photolysis of trans-1,4,4,4-tetraphenylbut-2-en-1-one, highlighting the aryl migration and rearrangement processes. This research may provide insights into photoreaction mechanisms relevant to compounds like 4,4-Dipropylcyclohex-2-en-1-one (Scheffer & Vishnumurthy, 2003).
Corrosion Inhibition
2-Amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles as Corrosion Inhibitors : This research demonstrates the effectiveness of certain cyclohexene derivatives as corrosion inhibitors for mild steel in acidic environments, suggesting potential industrial applications for similar compounds (Verma, Quraishi, & Singh, 2015).
Heck Reaction Catalysis
Catalyzed Heck Reaction : The study on tetraphosphine/palladium catalysts efficiently catalyzing the Heck reaction of aryl halides with alkenes, including cyclic alkenes, could provide a foundation for understanding how 4,4-Dipropylcyclohex-2-en-1-one might participate or be synthesized in similar reactions (Berthiol, Doucet, & Santelli, 2003).
Safety And Hazards
The safety data sheet for a related compound, “2-Cyclohexen-1-one”, indicates that it is flammable and toxic if swallowed. It causes serious eye irritation and is fatal in contact with skin or if inhaled9.
Zukünftige Richtungen
A new and efficient chemoenzymatic synthesis of both enantiomers of the pharmacologically interesting “4-Hydroxycyclohex-2-en-1-one” in three steps starting from “3-methoxycyclohex-2-en-1-one” has been described4. This could potentially open up new avenues for the synthesis of “4,4-Dipropylcyclohex-2-en-1-one” and related compounds.
Please note that the information provided is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
Eigenschaften
IUPAC Name |
4,4-dipropylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-3-7-12(8-4-2)9-5-11(13)6-10-12/h5,9H,3-4,6-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTMYZCCZPTLFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC(=O)C=C1)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403422 |
Source


|
| Record name | 4,4-dipropylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dipropylcyclohex-2-en-1-one | |
CAS RN |
60729-41-1 |
Source


|
| Record name | 4,4-dipropylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

